molecular formula C5H2F5P B14372147 (1,2,3,4,5-Pentafluorocyclopenta-2,4-dien-1-yl)phosphane CAS No. 89935-80-8

(1,2,3,4,5-Pentafluorocyclopenta-2,4-dien-1-yl)phosphane

Cat. No.: B14372147
CAS No.: 89935-80-8
M. Wt: 188.03 g/mol
InChI Key: RLRWWNKPKASYQS-UHFFFAOYSA-N
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Description

(1,2,3,4,5-Pentafluorocyclopenta-2,4-dien-1-yl)phosphane is a unique organophosphorus compound characterized by the presence of a pentafluorocyclopentadienyl ring bonded to a phosphane group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4,5-Pentafluorocyclopenta-2,4-dien-1-yl)phosphane typically involves the reaction of pentafluorocyclopentadiene with a suitable phosphorus reagent. One common method is the reaction of pentafluorocyclopentadiene with phosphorus trichloride in the presence of a base, such as triethylamine, under controlled conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: (1,2,3,4,5-Pentafluorocyclopenta-2,4-dien-1-yl)phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Typical reagents include alkyl halides and other electrophiles.

    Coordination: Transition metals such as palladium and platinum are often used in coordination reactions.

Major Products:

Scientific Research Applications

(1,2,3,4,5-Pentafluorocyclopenta-2,4-dien-1-yl)phosphane has several scientific research applications:

    Chemistry: Used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.

    Biology and Medicine:

Mechanism of Action

The mechanism by which (1,2,3,4,5-Pentafluorocyclopenta-2,4-dien-1-yl)phosphane exerts its effects is primarily through its ability to coordinate with metal centers. This coordination alters the electronic properties of the metal, facilitating various catalytic processes. The compound’s unique structure allows it to stabilize reactive intermediates, enhancing the efficiency of catalytic reactions .

Comparison with Similar Compounds

Uniqueness: (1,2,3,4,5-Pentafluorocyclopenta-2,4-dien-1-yl)phosphane is unique due to the presence of five fluorine atoms on the cyclopentadienyl ring, which significantly alters its electronic properties and reactivity compared to other cyclopentadienyl derivatives. This makes it particularly valuable in catalysis and materials science applications .

Properties

CAS No.

89935-80-8

Molecular Formula

C5H2F5P

Molecular Weight

188.03 g/mol

IUPAC Name

(1,2,3,4,5-pentafluorocyclopenta-2,4-dien-1-yl)phosphane

InChI

InChI=1S/C5H2F5P/c6-1-2(7)4(9)5(10,11)3(1)8/h11H2

InChI Key

RLRWWNKPKASYQS-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(C(=C1F)F)(F)P)F)F

Origin of Product

United States

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